3-(3-Chloropyridin-2-yl)propanal
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Overview
Description
3-(3-Chloropyridin-2-yl)propanal is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-2-yl)propanal typically involves the reaction of 3-chloropyridine with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 3-chloropyridine is reacted with a propanal derivative in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropyridin-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: 3-(3-Chloropyridin-2-yl)propanoic acid.
Reduction: 3-(3-Chloropyridin-2-yl)propanol.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Chloropyridin-2-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides
Mechanism of Action
The mechanism of action of 3-(3-Chloropyridin-2-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of its use as an insecticide, it may act on the nervous system of insects, disrupting normal physiological processes and leading to their death .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Used in the synthesis of insecticides like chlorantraniliprole.
3-Chloropyridin-2-yl-pyrazole derivatives: Known for their insecticidal and fungicidal activities
Uniqueness
3-(3-Chloropyridin-2-yl)propanal is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
3-(3-chloropyridin-2-yl)propanal |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-1-5-10-8(7)4-2-6-11/h1,3,5-6H,2,4H2 |
InChI Key |
ZAZCZCHYUMIVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCC=O)Cl |
Origin of Product |
United States |
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